TPT-260

Übersicht

Beschreibung

Vorbereitungsmethoden

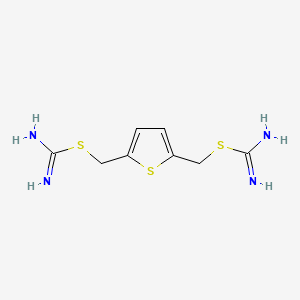

Die Herstellung von Retromer Chaperon, R55, umfasst die Synthese von Thiophen-2,5-diylbis(methylen)dicarbamimidothioat, Hydrochlorid. Der Syntheseweg beinhaltet typischerweise die Reaktion von Thiophen-2,5-diylbis(methylen) mit Dicarbamimidothioat unter bestimmten Bedingungen, um die gewünschte Verbindung zu erhalten . Die Reaktionsbedingungen und industriellen Produktionsmethoden sind in der verfügbaren Literatur nicht ausführlich beschrieben.

Analyse Chemischer Reaktionen

Retromer Chaperon, R55, durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, aber detaillierte Informationen sind begrenzt.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung ihrer funktionellen Gruppen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind in der verfügbaren Literatur nicht ausführlich beschrieben. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Retromer Chaperon, R55, hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Es wurde gezeigt, dass die Verbindung die Spiegel von Vps35 und Vps29 in Hippocampus-Neuronen erhöht.

Medizin: Retromer Chaperon, R55, hat ein therapeutisches Potenzial für die Alzheimer-Krankheit, indem es die endogenen Spiegel von Aβ40 und Aβ42 reduziert.

Industrie: Die Verbindung wird in der Forschung und Entwicklung für potenzielle therapeutische Anwendungen verwendet.

Wirkmechanismus

Retromer Chaperon, R55, übt seine Wirkung aus, indem es an der Schnittstelle zwischen Vps35 und Vps29 bindet und mit Seitenketten beider Proteine interagiert . Diese Interaktion erhöht die Stabilität des trimeren Vps35-Vps29-Vps26 Retromer-Komplexes . Die Verbindung beeinflusst nicht die thermische Entfaltung einzelner Proteine und hat keinen Einfluss auf die mRNA-Spiegel von Vps35 und Vps29 . Sie reduziert die endogenen Spiegel von Aβ40 und Aβ42 und ist wirksam bei der Reduktion des menschlichen Aβ40- und Aβ42-Spiegels in einem transgenen Mausmodell der Alzheimer-Krankheit .

Wirkmechanismus

Retromer Chaperone, R55, exerts its effects by binding at the interface between Vps35 and Vps29, interacting with side chains from both proteins . This interaction increases the stability of the trimeric Vps35-Vps29-Vps26 retromer complex . The compound does not affect the thermal unfolding of individual proteins and has no effect on mRNA levels of Vps35 and Vps29 . It reduces the endogenous levels of both Aβ40 and Aβ42 and is effective in reducing human Aβ40 and Aβ42 levels in a transgenic murine model of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Beide Verbindungen stabilisieren den Retromer-Komplex und erhöhen die Retromer-Proteinspiegel in Neuronen . Retromer Chaperon, R55, hat einzigartige Eigenschaften gezeigt, die die Spiegel von endogenem β-CTF und sAPPβ reduzieren und gleichzeitig den Spiegel von sAPPα im Medium erhöhen . Dieser teilweise stabilisierende Effekt auf Vps35 wird selbst im Kontext eines Vps29-Knockdowns beobachtet .

Ähnliche Verbindungen

Eigenschaften

IUPAC Name |

[5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S3/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12/h1-2H,3-4H2,(H3,9,10)(H3,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUNTSTRCLVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)CSC(=N)N)CSC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

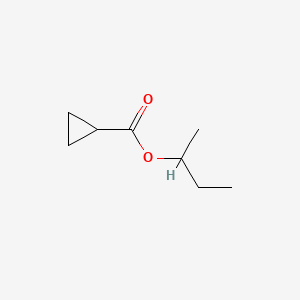

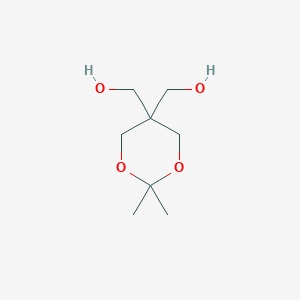

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide](/img/structure/B3193860.png)